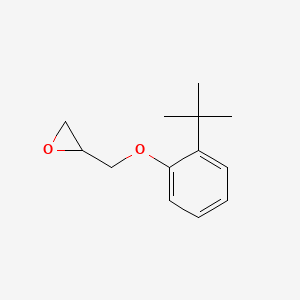

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-tert-butylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYFEQIMORYGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961204 | |

| Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40786-25-2 | |

| Record name | 2-[[2-(1,1-Dimethylethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40786-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-2-(2,3-epoxypropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, also known as 2-tert-butylphenyl glycidyl ether. The document details a proposed synthesis protocol, including reaction parameters, purification methods, and characterization data, compiled from established chemical principles and analogous reactions.

Introduction

This compound is an organic compound featuring a tert-butyl group and a glycidyl ether moiety attached to a benzene ring at the ortho position. The presence of the reactive epoxy ring makes it a valuable intermediate in organic synthesis, particularly in the development of new polymers and as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide outlines a robust and efficient method for its preparation.

Synthesis Pathway

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 2-tert-butylphenol with epichlorohydrin in the presence of a base. To enhance the reaction rate and yield, a phase transfer catalyst is often employed. The reaction proceeds in two main stages: the initial formation of the chlorohydrin intermediate followed by an intramolecular cyclization to form the epoxide ring.

Experimental Protocol

This section details a comprehensive experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-tert-Butylphenol | Reagent | Sigma-Aldrich |

| Epichlorohydrin | Reagent | Alfa Aesar |

| Sodium Hydroxide | Pellets, 97% | Fisher Scientific |

| Tetrabutylammonium Bromide | 99% | Acros Organics |

| Toluene | Anhydrous | Merck |

| Diethyl Ether | Anhydrous | VWR Chemicals |

| Magnesium Sulfate | Anhydrous | J.T. Baker |

| Deionized Water | - | In-house |

3.2. Reaction Setup

A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup is placed under a nitrogen atmosphere.

3.3. Synthesis Procedure

-

Initial Setup: To the reaction flask, add 2-tert-butylphenol (15.0 g, 0.1 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and toluene (100 mL).

-

Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (12.0 g in 24 mL of water, 0.3 mol). Add this solution to the stirred mixture in the flask.

-

Addition of Epichlorohydrin: Heat the mixture to 60°C. Add epichlorohydrin (13.9 g, 0.15 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.4. Purification

The crude product is purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Value |

| Reactant Molar Ratios | |

| 2-tert-Butylphenol | 1.0 eq |

| Epichlorohydrin | 1.5 eq |

| Sodium Hydroxide | 3.0 eq |

| Tetrabutylammonium Bromide | 0.05 eq |

| Reaction Conditions | |

| Temperature | 60°C |

| Reaction Time | 4-6 hours |

| Product Characteristics | |

| Expected Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following tables provide expected spectral data based on the analysis of structurally similar compounds.

Table 5.1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.35 | d | 1H | Ar-H |

| 7.10-7.15 | t | 1H | Ar-H |

| 6.85-6.95 | m | 2H | Ar-H |

| 4.25 | dd | 1H | -O-CH₂- (epoxide) |

| 3.95 | dd | 1H | -O-CH₂- (epoxide) |

| 3.35-3.40 | m | 1H | -CH- (epoxide) |

| 2.90 | dd | 1H | -CH₂- (epoxide) |

| 2.75 | dd | 1H | -CH₂- (epoxide) |

| 1.40 | s | 9H | -C(CH₃)₃ |

Table 5.2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Ar-C-O |

| 143.5 | Ar-C-tBu |

| 126.5 | Ar-CH |

| 126.0 | Ar-CH |

| 122.0 | Ar-CH |

| 112.5 | Ar-CH |

| 70.5 | -O-CH₂- (epoxide) |

| 50.5 | -CH- (epoxide) |

| 44.5 | -CH₂- (epoxide) |

| 34.5 | -C(CH₃)₃ |

| 29.5 | -C(CH₃)₃ |

Table 5.3: IR Spectral Data (thin film, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1240 | C-O-C stretch (aryl ether) |

| 915, 840 | Epoxide ring vibrations |

Visualizations

6.1. Synthesis Workflow

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

6.2. Logical Relationship of Components

Caption: Diagram showing the relationship between reactants, reagents, and the final product.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a phase transfer catalyst is crucial for achieving high yields in a reasonable timeframe. The purification and characterization steps outlined are essential for obtaining a high-purity product suitable for further applications in research and development. This guide serves as a valuable resource for professionals in the fields of chemistry and drug development.

The Definitive Guide to the Structure Elucidation of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, also known as 2-tert-butylphenyl glycidyl ether. Due to the limited availability of published experimental data for this specific ortho-isomer, this paper presents a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach provides a robust framework for researchers encountering this or structurally similar molecules.

Compound Identity and Physicochemical Properties

This compound is an aromatic glycidyl ether. The structure consists of a benzene ring substituted with a bulky tert-butyl group and a glycidyl ether group at the ortho positions.

| Property | Value |

| Systematic Name | This compound |

| Common Name | 2-tert-Butylphenyl glycidyl ether |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance (Predicted) | Clear, colorless to pale yellow liquid |

Synthesis Pathway

The most common and logical synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide ion of 2-tert-butylphenol on epichlorohydrin.

Caption: Synthesis of the target compound via Williamson ether synthesis.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for the structure elucidation of this compound.

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35-7.45 | d | 1H | Ar-H (ortho to t-Bu) | Deshielded by adjacent bulky group. |

| ~ 7.10-7.20 | t | 1H | Ar-H | |

| ~ 6.90-7.00 | t | 1H | Ar-H | |

| ~ 6.80-6.90 | d | 1H | Ar-H (ortho to ether) | Shielded by electron-donating ether group. |

| ~ 4.25 | dd | 1H | O-CH₂ (diastereotopic) | Part of the ABX system of the glycidyl group. |

| ~ 3.95 | dd | 1H | O-CH₂ (diastereotopic) | Part of the ABX system of the glycidyl group. |

| ~ 3.35 | m | 1H | Epoxide CH | Part of the ABX system of the glycidyl group. |

| ~ 2.90 | dd | 1H | Epoxide CH₂ (diastereotopic) | |

| ~ 2.75 | dd | 1H | Epoxide CH₂ (diastereotopic) | |

| ~ 1.40 | s | 9H | -C(CH₃ )₃ | Characteristic singlet for the tert-butyl group. |

¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C -OAr (quaternary) | Deshielded by oxygen. |

| ~ 137.0 | C -C(CH₃)₃ (quaternary) | |

| ~ 127.0 | Ar-C H | |

| ~ 126.5 | Ar-C H | |

| ~ 122.0 | Ar-C H | |

| ~ 112.0 | Ar-C H | Shielded by ortho-ether group. |

| ~ 70.0 | O-C H₂ | Methylene of the propoxy chain. |

| ~ 50.5 | Epoxide C H | |

| ~ 45.0 | Epoxide C H₂ | |

| ~ 34.5 | -C (CH₃)₃ (quaternary) | Quaternary carbon of the tert-butyl group. |

| ~ 30.0 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3020 | C-H Stretch | Aromatic C-H |

| ~ 2960-2870 | C-H Stretch | Aliphatic (tert-Butyl, CH₂, CH) |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O-C Stretch (asymmetric) | Aryl Ether |

| ~ 1120 | C-O-C Stretch (symmetric) | Alkyl Ether |

| ~ 915, 840 | C-O-C Stretch (asymmetric, symmetric) | Epoxide Ring |

| ~ 750 | C-H Bend (out-of-plane) | ortho-disubstituted benzene |

Mass Spectrometry (MS) (Predicted)

(Electron Ionization, EI)

| m/z | Ion | Fragmentation Pathway |

| 206 | [M]⁺• | Molecular Ion |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 149 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical (α-cleavage). |

| 133 | [M - C₃H₅O₂]⁺ | Cleavage of the glycidyl ether side chain. |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement). |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (base peak). |

Structure-Spectra Correlation

The following diagram illustrates the correlation between the predicted spectroscopic signals and the different fragments of the molecule.

Caption: Correlation of molecular fragments with predicted spectral data.

Experimental Protocols

The following are detailed, standard protocols for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the liquid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2][3][4][5]

-

Filtration : Filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2][4] The final sample height should be approximately 4-5 cm.[3][4]

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition :

-

Scans : 16-32 scans.

-

Relaxation Delay : 1-2 seconds.

-

Pulse Angle : 30-45 degrees.

-

-

¹³C NMR Acquisition :

-

Scans : 1024 or more scans, depending on concentration.

-

Relaxation Delay : 2-5 seconds.

-

Technique : Proton-decoupled for simplicity, or DEPT (Distortionless Enhancement by Polarization Transfer) for distinguishing CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As the compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid onto the surface of a clean, dry NaCl or KBr salt plate.[6][7][8][9]

-

Film Formation : Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.[6][8][9]

-

Acquisition :

-

Place the "sandwich" plate into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path first.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning : After analysis, thoroughly clean the salt plates with a dry solvent (e.g., acetone or dichloromethane) and store them in a desiccator.[6][8]

Mass Spectrometry (MS)

-

Ionization Method : Electron Ionization (EI) is the standard method for small, volatile organic molecules to induce fragmentation and provide structural information.[10][11]

-

Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet for separation from any impurities.

-

Instrumentation : Use a mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

-

Acquisition Parameters :

Logical Workflow for Structure Elucidation

The process of elucidating an unknown structure follows a logical progression of experiments and data analysis.

Caption: General workflow for spectroscopic structure elucidation.

Conclusion

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ursinus.edu [ursinus.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Spectroscopic Analysis of tert-Butylphenyl Glycidyl Ethers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed analysis of 4-tert-butylphenyl glycidyl ether , the para-substituted isomer, due to the absence of publicly available experimental NMR and mass spectrometry data for the ortho-isomer, 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. The methodologies and expected spectral features are presented as a close analogue for research purposes.

Introduction

This technical guide offers an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of tert-butylphenyl glycidyl ether. This compound and its isomers are valuable intermediates in organic synthesis, particularly in the development of epoxy resins and as modifying agents in various polymers. Understanding their precise structural features through spectroscopic analysis is critical for quality control and for predicting their reactivity and performance in downstream applications. This guide will focus on the available data for the para-substituted isomer, 4-tert-butylphenyl glycidyl ether, to provide a foundational understanding of the spectroscopic properties of this class of molecules.

Experimental Protocols

The data presented in this guide are compiled from various sources. The following outlines a general experimental approach for obtaining the NMR and mass spectrometry data for a compound such as 4-tert-butylphenyl glycidyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 60 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on a spectrometer operating at a corresponding frequency (e.g., 15 MHz for a 60 MHz ¹H instrument). The chemical shifts are also referenced to TMS.

Mass Spectrometry (MS)

Mass spectral data can be acquired using various ionization techniques. Electron Ionization (EI) is a common method for this type of molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into the mass spectrometer. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data

The following tables summarize the available NMR and MS data for 4-tert-butylphenyl glycidyl ether.

NMR Data

Table 1: ¹H and ¹³C NMR Spectral Data for 4-tert-butylphenyl glycidyl ether

| ¹H NMR (Varian A-60) | ¹³C NMR (Aldrich Chemical Company, Inc.) |

| Chemical Shift (ppm) | Assignment |

| Data not explicitly provided in search results | Aromatic protons (AA'BB' system) |

| Data not explicitly provided in search results | Methylene protons (-O-CH₂-) |

| Data not explicitly provided in search results | Methine proton (-CH-O) |

| Data not explicitly provided in search results | Methylene protons (oxirane ring) |

| Data not explicitly provided in search results | tert-Butyl protons (-C(CH₃)₃) |

Note: While the availability of NMR spectra is mentioned, specific chemical shift values were not detailed in the provided search results. The assignments are based on the known structure of 4-tert-butylphenyl glycidyl ether.

Mass Spectrometry Data

Table 2: Mass Spectrometry Fragmentation Data for 4-tert-butylphenyl glycidyl ether [1]

| m/z | Relative Intensity | Putative Fragment Ion |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | High | [M - CH₃]⁺ |

| 135 | High | [M - C₄H₉O]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

Experimental Workflow and Synthesis

The synthesis of a tert-butylphenyl glycidyl ether typically involves the reaction of the corresponding tert-butylphenol with epichlorohydrin in the presence of a base. This reaction is a nucleophilic substitution where the phenoxide ion attacks the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the glycidyl ether.

Caption: General synthesis workflow for tert-butylphenyl glycidyl ether.

This generalized workflow illustrates the key stages in the synthesis of tert-butylphenyl glycidyl ethers, from the initial reaction to the final purified product. Each step is crucial for achieving a high yield and purity of the target molecule, which is then subjected to spectroscopic analysis for structural confirmation.

References

Navigating the Landscape of tert-Butylphenyl Glycidyl Ethers: A Technical Guide

An In-depth Examination of the Commercially Prominent p-tert-Butylphenyl Glycidyl Ether

For researchers, scientists, and professionals in drug development, the precise selection of chemical reagents is paramount. This technical guide addresses the commercial availability and technical specifications of tert-butylphenyl glycidyl ethers. Initial investigations for "1-tert-Butyl-2-(2,3-epoxypropoxy)benzene" (the ortho isomer) did not yield commercially available sources, suggesting it is a niche or custom-synthesis compound. However, its structural isomer, p-tert-butylphenyl glycidyl ether (PTBGE), is widely available and serves as a valuable proxy for understanding the characteristics of this class of compounds. This guide will focus on the commercially accessible para isomer, providing a comprehensive overview of its properties, synthesis, and potential applications.

Commercial Availability

p-tert-Butylphenyl glycidyl ether, also known as 4-tert-butylphenyl glycidyl ether, is readily available from a variety of chemical suppliers. The CAS number for this compound is 3101-60-8 [1][2][3][4][5]. Pricing varies by supplier and quantity, with smaller quantities available for research and development purposes and bulk quantities offered for industrial applications[1].

Table 1: Commercial Suppliers of p-tert-Butylphenyl Glycidyl Ether

| Supplier | Product Name(s) | Purity | Available Quantities |

| Novel Chem | P-Tert Butyl Phenyl Glycidyl Ether (PTBGE) | 98% | Minimum 5 Kilograms |

| LookChem (multiple distributors) | p-tert-Butylphenyl glycidyl ether, 4-tert-Butylphenyl glycidyl ether | 95%, 98% | 1g, 5g, 10g, 25g, 100g |

| Amitychem | p-tert-Butylphenyl glycidyl ether | 99% | Inquire for details |

| Thermo Scientific Chemicals | 4-tert-Butylphenyl glycidyl ether | 95% | 5g, 25g |

Physicochemical Properties

Understanding the physical and chemical properties of PTBGE is crucial for its application in research and development. The presence of the bulky tert-butyl group and the reactive epoxy ring defines its chemical behavior.

Table 2: Physicochemical Data for p-tert-Butylphenyl Glycidyl Ether

| Property | Value | Source(s) |

| Molecular Formula | C13H18O2 | [1][2][4][6] |

| Molecular Weight | 206.28 g/mol | [1][6] |

| Appearance | Clear, light yellow liquid | [1][4] |

| Boiling Point | 295.3 °C at 760 mmHg; 165-170 °C at 14 mmHg | [1][2] |

| Density | 1.029 g/cm³ | [1] |

| Refractive Index | n20/D 1.515 | [1][2] |

| Flash Point | 101.7 °C (215 °F) | [1][2] |

| Water Solubility | Slightly soluble | [1][2] |

| LogP | 2.76 | [1] |

Synthesis and Experimental Protocols

The primary industrial synthesis of p-tert-butylphenyl glycidyl ether involves the reaction of p-tert-butylphenol with epichlorohydrin. This reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the phenol and the subsequent nucleophilic attack on epichlorohydrin, followed by an intramolecular ring-closing step to form the epoxide ring.

General Experimental Protocol for the Synthesis of p-tert-Butylphenyl Glycidyl Ether

This protocol is a generalized representation based on established chemical principles for the synthesis of glycidyl ethers from phenols and epichlorohydrin.

Materials:

-

4-tert-butylphenol

-

Epichlorohydrin (used in excess as both reactant and solvent)

-

Sodium hydroxide (or other suitable base)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but can improve reaction rate and yield

-

Organic solvent (e.g., toluene), optional

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-tert-butylphenol and epichlorohydrin. If a solvent is used, it should be added at this stage.

-

The mixture is stirred, and a solution of sodium hydroxide in water is added dropwise. The reaction is exothermic, and the temperature should be controlled, typically maintained between 60-80°C.

-

After the addition of the base, the reaction mixture is stirred at the set temperature for several hours to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is cooled to room temperature. The excess epichlorohydrin can be removed by distillation under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and unreacted base.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude p-tert-butylphenyl glycidyl ether can be further purified by vacuum distillation.

Signaling Pathways and Logical Relationships

The synthesis of p-tert-butylphenyl glycidyl ether follows a well-defined reaction pathway. The following diagram illustrates the key steps in this process.

Caption: Synthesis pathway of p-tert-butylphenyl glycidyl ether.

The following diagram illustrates a general experimental workflow for the synthesis and purification of p-tert-butylphenyl glycidyl ether.

Caption: Experimental workflow for synthesis and purification.

Applications in Research and Drug Development

p-tert-Butylphenyl glycidyl ether is utilized in various industrial and research applications, primarily as a reactive diluent for epoxy resins[4]. Its low viscosity helps to reduce the viscosity of epoxy formulations, improving their handling and processing characteristics. The tert-butyl group imparts hydrophobicity and can enhance the thermal stability of the cured polymer.

In the context of drug development and life sciences research, glycidyl ethers are important intermediates. The epoxide ring is a versatile functional group that can react with a variety of nucleophiles, including amines, thiols, and hydroxyl groups, which are abundant in biological molecules. This reactivity allows for the conjugation of the tert-butylphenyl moiety to biomolecules or surfaces. The lipophilic nature of the tert-butyl group can be exploited to modulate the solubility and membrane permeability of drug candidates.

While direct applications of PTBGE in pharmaceuticals are not widely documented in the public domain, its structural motifs are of interest in medicinal chemistry for creating derivatives of biologically active molecules.

References

- 1. p-tert-Butylphenyl glycidyl ether|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 4-tert-Butylphenyl glycidyl ether, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P-Tert Butyl Phenyl Glycidyl Ether (PTBGE) Manufacturer, P-Tert Butyl Phenyl Glycidyl Ether (PTBGE) Supplier, Exporter [novelchemindia.com]

An In-depth Technical Guide on the Thermal Stability of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, including tert-butylphenols and aryl glycidyl ethers, to project its thermal behavior. This document outlines key thermal decomposition parameters, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and proposes potential thermal decomposition pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this and similar chemical entities, enabling informed decisions regarding its handling, storage, and application in thermally sensitive processes.

Introduction

This compound is an organic molecule featuring a benzene ring substituted with a tert-butyl group and a glycidyl ether group at the ortho position. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in fields like drug development and materials science where thermal stress is a common factor. The presence of both a bulky tert-butyl group and a reactive epoxy ring suggests a complex thermal decomposition profile. This guide aims to provide a detailed, albeit predictive, analysis of its thermal properties.

Predicted Thermal Stability and Decomposition Data

Thermogravimetric Analysis (TGA) Data (Predicted)

Thermogravimetric analysis is expected to reveal a multi-stage decomposition process. The initial weight loss would likely be attributed to the fragmentation of the glycidyl ether side chain, followed by the decomposition of the tert-butyl group at higher temperatures.

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | 220 - 250 °C |

| Temperature at 5% Weight Loss (T5%) | 240 - 270 °C |

| Temperature at 10% Weight Loss (T10%) | 260 - 290 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | Stage 1: ~280 °C, Stage 2: ~350 °C |

| Residual Mass at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC) Data (Predicted)

Differential scanning calorimetry would provide insights into the energetic changes associated with thermal decomposition. The decomposition is anticipated to be an exothermic process.

| Parameter | Predicted Value |

| Decomposition Peak Temperature | 280 - 320 °C |

| Enthalpy of Decomposition (ΔHd) | -150 to -250 J/g |

| Glass Transition Temperature (Tg) | Not applicable (for the pure compound) |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to characterize its weight loss profile as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Nickel and iron are commonly used for temperature calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperatures for 5% and 10% weight loss (T5% and T10%).

-

Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the compound and to determine the enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the area of any exothermic or endothermic peaks to determine the enthalpy of the transition (e.g., decomposition).

-

Determine the onset temperature and the peak maximum temperature of the decomposition exotherm.

-

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule under thermal stress. The ortho-positioning of the bulky tert-butyl group and the glycidyl ether may lead to unique intramolecular interactions.

A plausible decomposition pathway is as follows:

-

Initiation: The initial step is likely the homolytic cleavage of the C-O bond in the glycidyl ether side chain, as it is generally the most thermally labile part of such molecules. This would generate a phenoxy radical and an epoxypropyl radical.

-

Propagation:

-

The epoxypropyl radical can undergo further fragmentation, potentially leading to the formation of acrolein and other small volatile molecules.

-

The tert-butyl group can undergo homolytic cleavage of a C-C bond to form a more stable tertiary butyl radical and a phenyl radical. The tert-butyl radical can then decompose to isobutene and a hydrogen radical.

-

-

Intramolecular Reactions: The proximity of the phenoxy radical and the tert-butyl group in the ortho position could facilitate intramolecular hydrogen abstraction, leading to the formation of a phenol and a radical on the tert-butyl group.

-

Termination: The various radical species generated can combine to form a complex mixture of stable, higher molecular weight products or undergo further fragmentation.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While the presented quantitative data is predictive, the detailed experimental protocols offer a clear path for its empirical determination. The proposed decomposition pathway, based on the chemistry of its constituent functional groups, serves as a strong working hypothesis for further investigation. Researchers and professionals are encouraged to use this guide as a starting point for their own experimental work, which will be crucial for the safe and effective use of this compound in various applications.

Unlocking the Potential of Tert-Butyl Phenyl Glycidyl Ethers: A Technical Guide for Researchers

A comprehensive overview of the synthesis, properties, and burgeoning research applications of tert-butyl phenyl glycidyl ethers (t-BPGEs), with a focus on their utility as versatile building blocks in drug discovery and materials science.

Introduction

Tert-butyl phenyl glycidyl ethers (t-BPGEs) are a class of organic compounds characterized by a phenyl ring substituted with a tert-butyl group and a glycidyl ether moiety. The presence of the bulky tert-butyl group imparts unique physicochemical properties, including enhanced thermal stability and hydrophobicity, making these compounds attractive precursors for a variety of applications. This technical guide provides an in-depth exploration of the research applications of t-BPGEs, with a particular emphasis on their potential in the development of novel therapeutics and advanced polymer materials. We present a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to facilitate further research and development in this promising area.

Physicochemical Properties

The properties of p-tert-butylphenyl glycidyl ether (p-TBGE), the most common isomer, are summarized in Table 1. Its solubility in organic solvents and relatively high boiling point make it a versatile reactant in various synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 165-170 °C at 14 mmHg | [1] |

| Flash Point | 102 °C (215 °F) | [1] |

| Density | 1.038 g/cm³ at 20 °C | [1] |

| Water Solubility | Slightly soluble | [2] |

| Refractive Index | 1.515 |

Research Applications in Drug Discovery and Medicinal Chemistry

The glycidyl ether functionality of t-BPGEs serves as a versatile electrophilic handle for the introduction of the 2-hydroxy-3-phenoxypropyl scaffold into molecules. This motif is present in numerous biologically active compounds, suggesting the potential of t-BPGEs as precursors for novel therapeutic agents.

Potential as Dopamine Receptor Ligands

A notable, albeit not yet extensively quantified, research finding is the assertion that p-tert-butylphenyl glycidyl ether binds to dopamine receptors in the brain.[2] Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs treating a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[3] The interaction of a compound with these receptors can elicit agonist, antagonist, or modulatory effects, opening up a vast therapeutic landscape.

Further research is required to elucidate the nature of this interaction, including the specific dopamine receptor subtypes involved (D1-like: D1, D5; D2-like: D2, D3, D4), the binding affinity (Ki or IC50 values), and the functional consequences of binding (e.g., agonism, antagonism, allosteric modulation).[4][5]

A common method to determine the binding affinity of a test compound for a dopamine receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2, D3).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors).[6]

-

Test compound (e.g., a derivative of t-BPGE).

-

A known non-specific binding agent (e.g., Haloperidol).[6]

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled known ligand).

-

Incubate the plate at a specific temperature for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Synthesis of Bioactive β-Amino Alcohols

The epoxide ring of t-BPGEs is susceptible to nucleophilic attack by amines, leading to the formation of β-amino alcohols. This class of compounds is a well-established pharmacophore found in many drugs, including β-blockers and certain psychoactive agents. The reaction provides a straightforward route to a diverse library of compounds for biological screening.

A general one-pot synthesis of β-amino alcohols from phenols, epichlorohydrin, and amines has been developed, which can be adapted for t-BPGEs.[7]

Objective: To synthesize a β-amino alcohol derivative from p-tert-butylphenol, epichlorohydrin, and an amine in a one-pot reaction.

Materials:

-

p-tert-Butylphenol

-

Epichlorohydrin

-

Amine (e.g., morpholine, piperidine)

-

Phase Transfer Catalyst (PTC) (e.g., tetrabutylammonium bromide)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., toluene)

-

Lipase (optional, for improved regioselectivity)[7]

Procedure:

-

To a stirred solution of p-tert-butylphenol and the phase transfer catalyst in the chosen solvent, add an aqueous solution of sodium hydroxide.

-

Add epichlorohydrin dropwise to the reaction mixture and stir at a specified temperature until the formation of the glycidyl ether is complete (monitored by TLC).

-

To the in-situ generated p-tert-butylphenyl glycidyl ether, add the desired amine.

-

Continue stirring the reaction mixture at an appropriate temperature until the epoxide is fully consumed (monitored by TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and any inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.

One-Pot Synthesis of β-Amino Alcohols

Caption: One-pot synthesis of β-amino alcohols from p-tert-butylphenol.

Potential Antimicrobial and Cytotoxic Activity

Derivatives of β-amino alcohols synthesized from related phenolic glycidyl ethers have demonstrated antimicrobial and antifungal activities. For instance, novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown inhibitory effects against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low μg/mL range.[8] This suggests that derivatives of t-BPGEs could also possess interesting antimicrobial properties worth investigating.

Furthermore, some phenolic compounds and their derivatives have been shown to exhibit cytotoxic effects against cancer cell lines. While direct studies on t-BPGE derivatives are limited, the general biological activity of related structures warrants exploration in this area.

Applications in Polymer and Materials Science

The glycidyl group of t-BPGEs makes them valuable monomers for the synthesis of polymers, particularly epoxy resins and polyethers. The incorporation of the tert-butylphenyl group can significantly influence the properties of the resulting polymers.

Reactive Diluents in Epoxy Resins

p-TBGE is used as a reactive diluent in epoxy resin formulations. Reactive diluents are low-viscosity epoxy compounds that are added to high-viscosity epoxy resins to reduce their viscosity, making them easier to process and apply. Unlike non-reactive diluents, they co-react with the curing agent and become an integral part of the cross-linked polymer network, which can enhance properties such as toughness and impact strength. The hydrophobic nature of the tert-butylphenyl group can also improve the moisture resistance of the cured resin.

Synthesis of Novel Polymers

t-BPGEs can be polymerized through ring-opening polymerization to produce poly(glycidyl ether)s. A notable research application is the synthesis of cyclic poly(tert-butyl glycidyl ether) via zwitterionic ring expansion polymerization.[9] This method allows for the creation of polymers with a unique cyclic topology, which can lead to different physical and chemical properties compared to their linear counterparts.

Objective: To synthesize cyclic poly(tert-butyl glycidyl ether) using a Lewis acid catalyst.

Materials:

-

tert-Butyl glycidyl ether (tBGE), freshly distilled.

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as the initiator/catalyst.

-

Anhydrous solvent (e.g., toluene).

-

Inert atmosphere (e.g., argon or nitrogen).

-

Quenching agent (e.g., acetonitrile).

-

Basic alumina for purification.

Procedure (in solution):

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amount of tBGE in the anhydrous solvent.

-

In a separate flame-dried flask, dissolve the B(C₆F₅)₃ catalyst in the anhydrous solvent.

-

Add the catalyst solution to the monomer solution under vigorous stirring.

-

Allow the reaction to proceed at a specific temperature for a defined period.

-

Quench the polymerization by adding a small amount of acetonitrile.

-

Pass the reaction mixture through a short column of basic alumina to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude polymer.

-

The polymer can be further purified by techniques such as precipitation or size-exclusion chromatography.

Zwitterionic Ring Expansion Polymerization of tBGE

References

- 1. p-tert-Butylphenyl glycidyl ether | C13H18O2 | CID 18360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Review on allosteric modulators of dopamine receptors so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 7. growingscience.com [growingscience.com]

- 8. journal.ohrm.bba.md [journal.ohrm.bba.md]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of Tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) patterns of tert-butylbenzene. The substantial steric hindrance imposed by the tert-butyl group profoundly influences the regioselectivity of these reactions, a critical consideration in synthetic chemistry and drug development. This document details the product distributions for various EAS reactions, provides experimental protocols for key transformations, and visualizes the underlying principles governing these substitution patterns.

Core Principles: The Directing Effects of the Tert-Butyl Group

The tert-butyl group is an activating, ortho, para-directing substituent in electrophilic aromatic substitution. Its activating nature stems from the electron-donating inductive effect of the sp³-hybridized alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

However, the most significant influence of the tert-butyl group is its steric bulk. This spatial hindrance severely disfavors electrophilic attack at the ortho positions. Consequently, electrophilic substitution on tert-butylbenzene overwhelmingly yields the para isomer. This high degree of regioselectivity is a valuable tool in organic synthesis, enabling the targeted functionalization of the C4 position of the benzene ring.

The logical relationship governing the directing effects of the tert-butyl group can be visualized as follows:

Quantitative Analysis of Isomer Distribution

The high para-selectivity in electrophilic aromatic substitution of tert-butylbenzene is quantitatively demonstrated across various reactions. The following table summarizes the isomer distribution for nitration, halogenation, and sulfonation.

| Reaction Type | Reagents | Ortho (%) | Meta (%) | Para (%) |

| Nitration | HNO₃, H₂SO₄ | 12 - 16[1] | ~8.5[1] | 75 - 79.5[1] |

| Chlorination | Cl₂, Acetic Acid | 21.5[2] | 2.29[2] | 76.2[2] |

| Bromination | Br₂, Acetic Acid | 1.20[2] | 1.47[2] | 97.3[2] |

| Sulfonation | Fuming H₂SO₄ | ~0 | Low | Major Product |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Minor | Minor | Major Product |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Minor | Minor | Major Product |

Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions of tert-butylbenzene are provided below.

Nitration of Tert-Butylbenzene

This procedure outlines the synthesis of mononitro-tert-butylbenzene isomers, with a significant predominance of the para isomer.

Reagents:

-

Tert-butylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a predetermined amount of concentrated sulfuric acid.

-

To this, add tert-butylbenzene dropwise while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting isomeric mixture can be analyzed by gas chromatography to determine the product distribution.

Bromination of Tert-Butylbenzene

This protocol describes the bromination of tert-butylbenzene, which yields 4-bromo-tert-butylbenzene with high selectivity.[2]

Reagents:

-

Tert-butylbenzene

-

Bromine

-

Iron filings (catalyst)

-

Carbon Tetrachloride (solvent)

-

Sodium Hydroxide solution (10%)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve tert-butylbenzene in carbon tetrachloride in a flask protected from light and equipped with a magnetic stirrer and a dropping funnel.

-

Add a small amount of iron filings to act as a catalyst.

-

From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it with 10% sodium hydroxide solution to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure.

Friedel-Crafts Alkylation: Synthesis of 1,4-Di-tert-butylbenzene

This procedure details the alkylation of tert-butylbenzene to form 1,4-di-tert-butylbenzene.[3][4]

Reagents:

-

Tert-butylbenzene

-

tert-Butyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

In a conical vial equipped with a spin vane and cooled in an ice bath, combine tert-butylbenzene and tert-butyl chloride.[3]

-

Carefully add anhydrous aluminum chloride in small portions to the chilled and stirred reaction mixture.[3] An exothermic reaction with the evolution of HCl gas will be observed.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature.

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the product with diethyl ether.

-

Wash the ether layer with water and then dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the diethyl ether to obtain the crude product.

-

The 1,4-di-tert-butylbenzene can be purified by recrystallization from a suitable solvent like methanol.

Friedel-Crafts Acylation of Tert-Butylbenzene

This general procedure describes the acylation of tert-butylbenzene, which is highly selective for the para position.

Reagents:

-

Tert-butylbenzene

-

Acetyl chloride (or other acyl halide)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (solvent)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Suspend anhydrous aluminum chloride in dichloromethane in a flask under an inert atmosphere and cool the mixture in an ice bath.

-

Add acetyl chloride dropwise to the stirred suspension.

-

To this mixture, add a solution of tert-butylbenzene in dichloromethane dropwise, maintaining the temperature below 10°C.

-

After the addition, allow the reaction to stir at room temperature for several hours until completion.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting p-tert-butylacetophenone can be purified by distillation or recrystallization.

The following diagram illustrates a typical experimental workflow for an electrophilic aromatic substitution of tert-butylbenzene.

Conclusion

The electrophilic aromatic substitution of tert-butylbenzene is a cornerstone of synthetic organic chemistry, offering a reliable method for introducing functional groups at the para position of a benzene ring. The pronounced steric hindrance of the tert-butyl group overrides its inherent ortho, para-directing inductive effect, leading to a high degree of regioselectivity that is invaluable in the design and synthesis of complex molecules, including active pharmaceutical ingredients. Understanding the principles and experimental conditions outlined in this guide is essential for researchers and professionals seeking to leverage the unique reactivity of tert-butylbenzene in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

Disclaimer: The following protocols and data are based on established procedures for the synthesis and polymerization of analogous aryl glycidyl ethers. Due to a lack of specific literature for 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, these instructions represent a scientifically grounded but hypothetical approach. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.

Introduction

This compound is a functional epoxide monomer that holds potential for the synthesis of novel polyethers. The presence of the bulky tert-butyl group is anticipated to influence the polymer's properties, such as its solubility, thermal characteristics, and microstructure. The resulting poly(this compound) could find applications in areas such as high-performance coatings, adhesives, and as a toughening agent for other polymer systems. Glycidyl ethers are versatile monomers that can undergo both anionic and cationic ring-opening polymerization (ROP), allowing for the synthesis of polymers with controlled molecular weights and architectures.[1][2][3]

Monomer Synthesis: this compound

The synthesis of aryl glycidyl ethers is typically achieved through the reaction of a phenol with epichlorohydrin in the presence of a base.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar aryl glycidyl ethers.[1]

Materials:

-

2-tert-Butylphenol

-

Epichlorohydrin (ECH)

-

Potassium hydroxide (KOH)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Acetone

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-butylphenol in a suitable solvent such as toluene.

-

Add an excess of epichlorohydrin to the solution.

-

Prepare a concentrated aqueous solution of potassium hydroxide.

-

Slowly add the KOH solution to the reaction mixture at room temperature. The reaction is exothermic, and cooling may be necessary.

-

Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/acetone mixture as the eluent to yield pure this compound.

Ring-Opening Polymerization

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of glycidyl ethers can be initiated by strong bases and proceeds in a living manner, allowing for good control over molecular weight and dispersity.[4]

This protocol is based on the AROP of other functional epoxide monomers.[5]

Materials:

-

This compound (monomer)

-

Benzyl alcohol (initiator)

-

t-BuP₄ (phosphazene base)

-

Anhydrous toluene (solvent)

-

Methanol (terminating agent)

-

Dichloromethane (DCM)

-

Cold methanol for precipitation

Procedure:

-

Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

-

In a glovebox or under an inert atmosphere, add the purified monomer to a dried reaction flask.

-

Dissolve the monomer in anhydrous toluene.

-

Add the initiator, benzyl alcohol, to the monomer solution.

-

Add the phosphazene base, t-BuP₄, to initiate the polymerization.

-

Stir the reaction mixture at room temperature. Monitor the polymerization by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

Once the desired conversion is reached, terminate the polymerization by adding an excess of methanol.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the crude polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation and dry under vacuum to a constant weight.

References

- 1. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 3. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene as a Reactive Diluent in Coatings

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of aromatic monofunctional glycidyl ethers, specifically focusing on p-tert-butylphenyl glycidyl ether (ptBPGE), as a reactive diluent in epoxy coating formulations. While the user's initial query specified the ortho isomer, 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, publicly available data for this specific compound is limited. Therefore, this document leverages data for the structurally similar and commercially available para isomer, p-tert-butylphenyl glycidyl ether, to provide relevant and practical guidance. These notes detail its impact on viscosity reduction, curing characteristics, and the final mechanical properties of the cured film. Detailed experimental protocols for evaluating its performance are also provided to guide researchers in their formulation development.

Introduction

Epoxy resins are a cornerstone of high-performance coatings due to their excellent adhesion, chemical resistance, and mechanical strength. However, their high viscosity, particularly in 100% solids (solvent-free) formulations, presents significant processing and application challenges. Reactive diluents are low-viscosity epoxy-functional compounds that are incorporated into formulations to reduce viscosity while participating in the curing reaction, becoming a permanent part of the polymer network.

p-tert-Butylphenyl glycidyl ether (ptBPGE) is an aromatic monofunctional reactive diluent. The presence of the bulky tert-butyl group and the aromatic ring influences its compatibility, diluting efficiency, and the properties of the final cured coating, such as enhancing hydrophobicity.[1] This document provides key data and methodologies for incorporating and evaluating ptBPGE in epoxy coating systems.

Physicochemical Properties of p-tert-Butylphenyl Glycidyl Ether

Understanding the properties of the neat reactive diluent is the first step in formulation. The following table summarizes the key physical and chemical characteristics of a commercial grade of ptBPGE.

Table 1: Typical Properties of p-tert-Butylphenyl Glycidyl Ether (ptBPGE) Reactive Diluent [2]

| Property | Value |

| Chemical Name | p-tert-Butylphenyl glycidyl ether |

| CAS Number | 3101-60-8 |

| Molecular Formula | p-C₄H₉C₆H₄OCH₂(CHCH₂)O |

| Viscosity @ 25°C (mPa·s) | ≤ 22 |

| Epoxy Value (eq/100g) | 0.40 - 0.45 |

| Epoxide Equivalent Weight (g/eq) | 223 - 250 |

| Appearance | Colorless to pale yellow liquid |

| Color (APHA) | ≤ 50 |

| Hydrolyzable Chloride (eq/100g) | ≤ 0.02 |

| Inorganic Chlorine (eq/100g) | ≤ 0.001 |

| Moisture Content (%) | ≤ 0.1 |

Performance in Epoxy Formulations: Data and Analysis

The primary function of a reactive diluent is to reduce the viscosity of the base epoxy resin. However, this addition also impacts the curing process and the final properties of the coating.

Viscosity Reduction

Table 2: Illustrative Example of Viscosity Reduction in a DGEBA Epoxy Resin with a Monofunctional Reactive Diluent

| Diluent Concentration (wt. %) | Viscosity of DGEBA Blend (mPa·s) | % Viscosity Reduction |

| 0 | ~12,000 | 0% |

| 5 | ~4,500 | 62.5% |

| 10 | ~1,800 | 85% |

| 15 | ~800 | 93.3% |

| 20 | ~400 | 96.7% |

Note: This table is an illustrative example based on typical performance of monofunctional reactive diluents. Actual values for ptBPGE may vary and should be determined experimentally.

Effect on Curing and Thermal Properties

The addition of a monofunctional diluent can affect the cure kinetics and the glass transition temperature (Tg) of the final polymer. The introduction of monofunctional molecules can lead to chain termination, potentially reducing the crosslink density and thus lowering the Tg.

Table 3: Illustrative Effect of a Monofunctional Reactive Diluent on the Glass Transition Temperature (Tg) of a Cured Epoxy System

| Diluent Concentration (wt. %) | Glass Transition Temperature (Tg) (°C) |

| 0 | 150 |

| 10 | 135 |

| 20 | 120 |

Note: This table is an illustrative example. The extent of Tg reduction depends on the specific epoxy resin, curing agent, and cure schedule.

Mechanical Properties of Cured Films

The trade-off for improved workability often involves a change in the mechanical properties of the cured coating. The reduction in crosslink density can lead to decreased hardness and chemical resistance but may improve flexibility and impact strength.

Table 4: Illustrative Mechanical Properties of Cured Epoxy Films as a Function of Monofunctional Reactive Diluent Concentration

| Property | 0% Diluent | 10% Diluent | 20% Diluent | Test Method |

| Hardness (Shore D) | 85 | 82 | 78 | ASTM D2240 |

| Tensile Strength (MPa) | 75 | 68 | 60 | ASTM D638 |

| Elongation at Break (%) | 4.0 | 4.5 | 5.2 | ASTM D638 |

| Adhesion (Cross-hatch, %) | 100 | 100 | 98 | ASTM D3359 |

Note: This table provides expected trends. Formulation-specific testing is required to determine the actual performance of ptBPGE.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of a reactive diluent in an epoxy coating formulation.

Protocol for Viscosity Measurement

Objective: To quantify the viscosity reduction of a standard epoxy resin by adding varying amounts of ptBPGE.

Materials & Equipment:

-

Standard liquid epoxy resin (e.g., DGEBA, EEW 180-195 g/eq)

-

p-tert-Butylphenyl glycidyl ether (ptBPGE)

-

Top-pan balance (± 0.01 g)

-

Disposable mixing cups and spatulas

-

Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles

-

Constant temperature water bath (25.0 ± 0.1 °C)

Procedure:

-

Prepare a series of blends by weight (e.g., 0%, 5%, 10%, 15%, 20% ptBPGE in DGEBA).

-

For each blend, accurately weigh the epoxy resin into a mixing cup.

-

Add the corresponding amount of ptBPGE and mix thoroughly with a spatula for 5 minutes until the mixture is homogeneous.

-

Equilibrate the sample to 25.0 °C in the water bath for at least 1 hour.

-

Measure the viscosity using the rotational viscometer according to the instrument's operating instructions. Ensure the spindle and speed selection provide a torque reading within the recommended range (typically 20-80%).

-

Record the viscosity in mPa·s.

Protocol for Curing and Film Preparation

Objective: To prepare cured films of epoxy formulations for mechanical and thermal testing.

Materials & Equipment:

-

Epoxy/diluent blends from Protocol 4.1

-

Amine-based curing agent (e.g., isophorone diamine, TETA)

-

Top-pan balance, mixing cups, spatulas

-

Vacuum desiccator or centrifuge for degassing

-

Applicator bar (e.g., 150 µm wet film thickness)

-

Steel or glass panels for coating application

-

Forced-air convection oven

Procedure:

-

Calculate the required amount of curing agent for each epoxy/diluent blend based on the total epoxide equivalent weight of the mixture. The amount of curing agent (in parts per hundred resin, phr) is calculated as: phr = (Amine Hydrogen Equivalent Weight × 100) / Epoxide Equivalent Weight of blend

-

Weigh the epoxy/diluent blend into a mixing cup.

-

Add the calculated amount of curing agent and mix thoroughly for 3-5 minutes, scraping the sides and bottom of the cup.

-

Degas the mixture by placing it under vacuum or by centrifuging to remove entrapped air bubbles.

-

Apply the coating onto the substrate panels using an applicator bar to ensure uniform thickness.

-

Follow a defined cure schedule. A typical schedule is 24 hours at ambient temperature followed by a post-cure of 2 hours at 80°C.

Protocol for Characterization of Cured Films

Objective: To evaluate the thermal and mechanical properties of the cured epoxy coatings.

Methods:

-

Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). A small sample (5-10 mg) is heated in a DSC instrument, typically at a rate of 10 °C/min. The Tg is observed as a step change in the heat flow curve.

-

Hardness: Measured on the coated panels using a Shore D durometer according to ASTM D2240.

-

Adhesion: Assessed using the cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, pressure-sensitive tape is applied and removed, and the adhesion is rated based on the amount of coating lifted off.

-

Tensile Properties: Free films can be cast and cured in a mold, then cut into dumbbell shapes for tensile testing according to ASTM D638. This will determine tensile strength, modulus, and elongation at break.

Visualizations

Chemical Reaction Pathway

The primary curing reaction in an amine-cured epoxy system is the nucleophilic addition of the amine groups to the epoxy (oxirane) ring, leading to ring-opening and the formation of a cross-linked polymer network.

Caption: Curing mechanism of an epoxy resin with a primary amine hardener.

Experimental Workflow

The following diagram outlines the logical flow for evaluating a reactive diluent in an epoxy coating formulation.

Caption: Workflow for evaluation of a reactive diluent in epoxy coatings.

Conclusion

p-tert-Butylphenyl glycidyl ether is an effective aromatic monofunctional reactive diluent for reducing the viscosity of epoxy resin systems. Its incorporation allows for the formulation of low-VOC or solvent-free coatings with improved applicability. Researchers must, however, carefully evaluate the trade-offs in thermal and mechanical properties. The addition of ptBPGE typically leads to a reduction in glass transition temperature and hardness, while potentially improving flexibility. The provided protocols offer a systematic approach to quantifying these effects, enabling formulators to optimize their coatings for specific performance requirements.

References

Application Note and Protocol: Amine Curing of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene for Advanced Material Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is an aromatic glycidyl ether with potential applications in the synthesis of advanced polymers and materials. The presence of the bulky tert-butyl group and the reactive epoxy ring makes it an interesting monomer for creating polymers with unique thermal and mechanical properties. This document provides a detailed experimental protocol for the amine curing of this compound. The process involves the ring-opening reaction of the epoxide group by an amine, leading to the formation of a cross-linked polymer network. Understanding and controlling this curing process is crucial for tailoring the final properties of the material. This protocol is based on established principles of epoxy chemistry, drawing parallels from model systems like phenyl glycidyl ether.[1][2][3][4]

Key Experimental Protocols

A crucial aspect of epoxy resin formulation is the selection of a suitable curing agent and the optimization of reaction conditions. Aliphatic amines are generally more reactive and cure at lower temperatures, while aromatic amines require higher temperatures but often yield materials with enhanced thermal stability.[5] The protocol described below utilizes 4,4'-diaminodiphenylmethane (DDM) as the aromatic amine curing agent to produce a thermoset polymer with potentially high glass transition temperature and good mechanical strength.

Materials and Equipment

-

Reagents:

-

This compound (purity > 98%)

-

4,4'-diaminodiphenylmethane (DDM) (purity > 99%)

-

Acetone (analytical grade)

-

Deionized water

-

-

Equipment:

-

Magnetic stirrer with hot plate

-

Glass vials or reaction vessel

-

Oven with temperature control

-

Differential Scanning Calorimeter (DSC)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Dynamic Mechanical Analyzer (DMA)

-

Thermogravimetric Analyzer (TGA)

-

Experimental Workflow